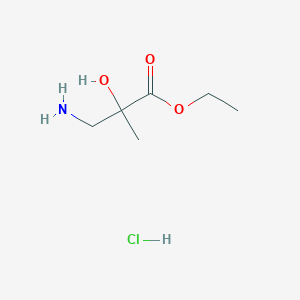

Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride

Overview

Description

Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C6H13NO3HCl . It is an ester of glycine and is commonly used in the synthesis of other chemicals, pharmaceuticals, and materials.

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO2.ClH/c1-3-9-6(8)5(2)4-7;/h5H,3-4,7H2,1-2H3;1H . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

This compound is a white crystalline powder that is soluble in water and ethanol. The molecular weight of the compound is 183.63 g/mol .

Scientific Research Applications

Synthetic Methodologies

Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride has been explored in various synthetic pathways, revealing its versatility in organic synthesis. One study demonstrated its application in the synthesis of ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate through a tandem ring opening and oximation process. This reaction showcases the compound's reactivity towards hydroxylamine hydrochloride, providing insights into its role in synthesizing nitrogen-containing compounds with potential biological activities (Saravanan, Vignesh Babu, & Muthusubramanian, 2007).

Pharmacological Characterization

In pharmacological research, this compound derivatives have been characterized for specific applications. For instance, ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride (SAR150640) was investigated as a potent and selective β3-adrenoceptor agonist. This compound exhibited significant potential in the treatment of preterm labor, demonstrating high affinity for β3-adrenoceptors and the ability to inhibit myometrial contractions, suggesting its application in obstetric pharmacology (Croci et al., 2007).

Development of Antibiotics

The compound's utility extends to the development of antibiotic precursors. A novel synthetic route was developed to create a 1β-methylcarbapenem precursor from (S)-methyl 3-hydroxy-2-methylpropanoate, involving a key step of chelation-controlled aldol reaction. This methodology underscores the importance of this compound in the synthesis of carbapenem antibiotics, crucial for treating bacterial infections (Shirai & Nakai, 1989).

Polymorphism in Pharmaceutical Compounds

Research into the polymorphism of pharmaceutical compounds containing this compound highlighted challenges in their analytical and physical characterization. Two polymorphic forms of a compound were studied using spectroscopic and diffractometric techniques, contributing valuable information to the understanding of polymorphism in drug development and its implications for pharmaceutical formulations (Vogt et al., 2013).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Mode of Action

It’s possible that this compound could interact with various biological targets, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The action, efficacy, and stability of Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride can be influenced by various environmental factors. These factors could include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is active .

properties

IUPAC Name |

ethyl 3-amino-2-hydroxy-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-3-10-5(8)6(2,9)4-7;/h9H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCQBCWIVNITTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1,1-dioxo-1lambda6-thian-2-yl)methyl]carbamate](/img/structure/B1448442.png)

![5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1448445.png)

![3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1448446.png)

![3-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)propanoic acid](/img/structure/B1448449.png)